molecular formula C9H10N2O2 B12514772 N'-(phenylmethylidene)methoxycarbohydrazide

N'-(phenylmethylidene)methoxycarbohydrazide

Cat. No.: B12514772
M. Wt: 178.19 g/mol
InChI Key: YUOINGYJYUCXIW-UHFFFAOYSA-N
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Description

N’-(phenylmethylidene)methoxycarbohydrazide is a chemical compound with the molecular formula C9H10N2O2. It is also known by its IUPAC name, methyl (2E)-2-benzylidenehydrazinecarboxylate . This compound belongs to the class of hydrazones, which are characterized by the presence of the functional group -NHN=CH-. Hydrazones are known for their versatility in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(phenylmethylidene)methoxycarbohydrazide can be synthesized through the condensation reaction between methoxycarbohydrazide and benzaldehyde. The reaction typically involves heating the reactants in a suitable solvent such as ethanol or methanol under reflux conditions . The reaction can be represented as follows:

[ \text{Methoxycarbohydrazide} + \text{Benzaldehyde} \rightarrow \text{N’-(phenylmethylidene)methoxycarbohydrazide} + \text{Water} ]

Industrial Production Methods

While specific industrial production methods for N’-(phenylmethylidene)methoxycarbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(phenylmethylidene)methoxycarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(phenylmethylidene)methoxycarbohydrazide is unique due to its methoxycarbohydrazide moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other hydrazones may not be as effective .

Properties

IUPAC Name

methyl N-(benzylideneamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)11-10-7-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOINGYJYUCXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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